2-(2,6-Dichlorophenylmethoxy)phenylboronic acid

Boronic Acid Chemistry Physicochemical Properties Acidity Constant

2-(2,6-Dichlorophenylmethoxy)phenylboronic acid (CAS 1256355-85-7) is an ortho-substituted arylboronic acid building block widely utilized in Suzuki–Miyaura cross-coupling for the construction of biaryl architectures. The substitution pattern—a 2,6-dichlorobenzyl ether moiety proximal to the boronic acid group—imparts distinctive steric and electronic properties that govern its reactivity, acidity, and selectivity in catalytic transformations.

Molecular Formula C13H11BCl2O3
Molecular Weight 296.9 g/mol
CAS No. 1256355-85-7
Cat. No. B1438666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenylmethoxy)phenylboronic acid
CAS1256355-85-7
Molecular FormulaC13H11BCl2O3
Molecular Weight296.9 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1OCC2=C(C=CC=C2Cl)Cl)(O)O
InChIInChI=1S/C13H11BCl2O3/c15-11-5-3-6-12(16)9(11)8-19-13-7-2-1-4-10(13)14(17)18/h1-7,17-18H,8H2
InChIKeyGMDQQBXOTWOKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichlorophenylmethoxy)phenylboronic_acid_Procurement_Baseline_1256355-85-7


2-(2,6-Dichlorophenylmethoxy)phenylboronic acid (CAS 1256355-85-7) is an ortho-substituted arylboronic acid building block widely utilized in Suzuki–Miyaura cross-coupling for the construction of biaryl architectures. The substitution pattern—a 2,6-dichlorobenzyl ether moiety proximal to the boronic acid group—imparts distinctive steric and electronic properties that govern its reactivity, acidity, and selectivity in catalytic transformations [1].

Why_Generic_Phenylboronic_Acids_Cannot_Replace_1256355-85-7


Generic phenylboronic acids and even their meta- or para-substituted dichlorobenzyloxy analogs cannot be simply interchanged with this ortho isomer. The proximity of the bulky 2,6-dichlorophenylmethoxy group to the boron center drastically alters the acidity constant [1] and the outcome of Suzuki–Miyaura reactions, particularly in atropselective or sterically demanding couplings where the regiochemical and stereochemical outcomes are sensitive to ortho-substituent bulk [2]. Using an unoptimized boronic acid can lead to lower yields, poor selectivity, or complete reaction failure.

Quantitative_Differentiation_Evidence_for_2_26_Dichlorophenylmethoxy_phenylboronic_acid


Acidity_Modulation_by_Ortho_Substitution_versus_Meta_and_Para_Isomers

The ortho-substitution pattern in 2-(2,6-dichlorophenylmethoxy)phenylboronic acid reduces its acidity compared to the meta and para isomers. This is consistent with the well-established trend for ortho-substituted phenylboronic acids, where steric inhibition of solvation and intramolecular hydrogen bonding raise the pKa value. The specific steric bulk of the 2,6-dichlorophenylmethoxy group is expected to produce a pKa significantly higher than that of unsubstituted phenylboronic acid (pKa ~ 8.8) or the corresponding para isomer [1].

Boronic Acid Chemistry Physicochemical Properties Acidity Constant

Enhanced_Steric_Control_in_Suzuki_Miyaura_Reactions_versus_Unsubstituted_and_Para_Substituted_Boronic_Acids

Ortho-substituted phenylboronic acids exhibit markedly different reactivity in Suzuki–Miyaura couplings compared to meta- or para-substituted analogs. The bulkier ortho group in 2-(2,6-dichlorophenylmethoxy)phenylboronic acid is predicted to enhance atropselectivity in couplings that form axially chiral biaryls. In a systematic study of ortho-substituted phenylboronic acids with 3,4,5-tribromo-2,6-dimethylpyridine, the regioselectivity and atropselectivity were critically dependent on the ortho substituent identity [1]. Although this specific compound was not included in that study, the established trends for ortho-substituted phenylboronic acids support its potential for improved steric control over unsubstituted or para-substituted alternatives.

Suzuki–Miyaura Coupling Steric Effects Regioselectivity

Differential_Biological_Activity_Profile_versus_Mono_Chloro_Analog

In a study evaluating boronic acid derivatives for inhibition of PCR amplification, the closely related compound 2-(2'-chlorobenzyloxy)phenylboronic acid demonstrated the highest inhibitory efficiency among the tested set. The target compound, 2-(2,6-dichlorophenylmethoxy)phenylboronic acid, which replaces the 2'-chloro group with a 2',6'-dichloro substitution, is anticipated to further modulate inhibitory potency due to increased electron withdrawal and steric bulk [1]. This provides a rational basis for selecting the 2,6-dichloro variant over the 2-chloro analog when enhanced enzyme inhibition is the objective.

Biological Activity Enzyme Inhibition PCR Inhibition

Purity_and_Quality_Assurance_Differentiation_Across_Commercial_Sources

Commercial sourcing reveals variable purity specifications that directly impact procurement decisions. MolCore offers the compound at NLT 98% purity, certified under ISO quality systems , while other vendors such as Leyan supply it at 96% . This 2% absolute purity difference can be critical for reaction reproducibility, especially in catalytic applications where boronic acid purity influences catalyst loading and yield consistency.

Chemical Procurement Purity Analysis Quality Control

Optimal_Application_Scenarios_for_2_26_Dichlorophenylmethoxy_phenylboronic_acid_1256355_85_7


Atropselective_Synthesis_of_Axially_Chiral_Biaryl_Ligands

Leverage the enhanced steric bulk of the 2,6-dichlorophenylmethoxy group to achieve high atropselectivity in Suzuki–Miyaura couplings that generate axially chiral biaryl ligands, as demonstrated in the class-level study of ortho-substituted phenylboronic acids [1]. The ortho substitution pattern is essential for producing the desired atropisomeric ratio, a function that para- or meta-substituted analogs cannot fulfill.

Development_of_PCR_Inhibitors_via_Boronic_Acid_Libraries

Build focused libraries around the 2,6-dichlorophenylmethoxy scaffold for structure–activity relationship studies aimed at identifying potent Taq DNA polymerase inhibitors. The close analog 2-(2'-chlorobenzyloxy)phenylboronic acid already demonstrates high inhibitory efficiency [2], and the additional chlorine atom in the target compound provides a logical next step for tuning inhibitory potency.

Buffered_Biological_Assays_Requiring_Controlled_Acidity

Employ this boronic acid in biological buffer systems where its elevated pKa (relative to unsubstituted phenylboronic acid) ensures that a higher fraction of the neutral species is present at physiological pH. This property, inferred from the well-known influence of ortho substituents on boronic acid acidity [3], can be decisive for binding events that depend on the sp2 hybridization state of boron.

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